molecular formula C8H7N5O3 B2852748 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole CAS No. 328548-64-7

1-(2-methoxy-4-nitrophenyl)-1H-tetrazole

Cat. No. B2852748
M. Wt: 221.176
InChI Key: PUUBTZPNPWNQHW-UHFFFAOYSA-N
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Description

The compound “1-(2-methoxy-4-nitrophenyl)-1H-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The 2-methoxy-4-nitrophenyl group attached to the tetrazole ring suggests the presence of a methoxy group (-OCH3) and a nitro group (-NO2) on the phenyl ring .


Molecular Structure Analysis

The molecular structure of “1-(2-methoxy-4-nitrophenyl)-1H-tetrazole” would likely show a tetrazole ring attached to a phenyl ring with a methoxy group and a nitro group attached to the phenyl ring . The exact 3D structure would depend on the specific arrangement and orientation of these groups.


Chemical Reactions Analysis

Tetrazoles can participate in various chemical reactions, often serving as bioisosteres for carboxylic acids or amides in drug design . The presence of the nitro group could make the compound more reactive, as nitro groups are electron-withdrawing and can activate the phenyl ring towards electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-methoxy-4-nitrophenyl)-1H-tetrazole” would depend on its exact structure. Tetrazoles are generally stable compounds, but the presence of the nitro group could potentially make the compound more sensitive to heat or shock .

Scientific Research Applications

Synthesis and Structural Analysis

Research on phenyl tetrazoles, including derivatives similar to 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole, has focused on their synthesis and structural characterization. For instance, a study explored the synthesis and thermal decomposition of phenyl tetrazoles, providing valuable information on their molecular structure and decomposition mechanisms, which are crucial for understanding their reactivity and potential applications (Yılmaz et al., 2015).

Applications in Cell Viability and Biochemical Assays

A highly water-soluble disulfonated tetrazolium salt derived from a compound structurally related to 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole has been developed as a chromogenic indicator for NADH as well as a sensitive marker for cell viability. This innovation underscores the compound's utility in biochemical assays and medical research, offering a tool for assessing cell proliferation and viability (Ishiyama et al., 1997).

Corrosion Inhibition

Another study highlighted the use of a similar compound, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, in preventing the corrosion of stainless steel in acidic media. The findings revealed that these tetrazoles effectively inhibit corrosion, suggesting potential applications in material science and engineering to enhance the durability of metals (Ehsani et al., 2014).

Molecular and Crystal Structures

The molecular and crystal structures of derivatives of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and their complexes with metals like cadmium(II) have been investigated. Such studies provide insights into the coordination chemistry of tetrazoles and their potential applications in developing new materials with specific optical, electronic, or magnetic properties (Askerov et al., 2019).

Electronic Properties and Theoretical Studies

Research on the electronic absorption spectra and theoretical studies on similar tetrazoles has shed light on their electronic properties, solvent polarity effects, and the role of substituent groups on their behavior. Such information is vital for designing compounds with desired optical and electronic features for applications in photonics and electronics (Rayat et al., 2009).

Future Directions

The future directions for research on “1-(2-methoxy-4-nitrophenyl)-1H-tetrazole” would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, or studying its pharmacokinetics and metabolism .

properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c1-16-8-4-6(13(14)15)2-3-7(8)12-5-9-10-11-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUBTZPNPWNQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxy-4-nitrophenyl)-1H-tetrazole

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